ALK5 Inhibitory Potency: 7.8-Fold Superiority over SB-431542 in Transcriptional Reporter Assays
A 83-01 demonstrates 7.8-fold greater inhibitory potency against ALK5-mediated transcriptional activity compared to SB-431542, the most widely used alternative ALK5 inhibitor [1]. This head-to-head comparison was established using a TGF-β-responsive luciferase reporter construct in mammalian cells, providing functional pathway inhibition data rather than isolated biochemical kinase measurements. The quantitative advantage extends to ALK4 and ALK7, though direct comparator data for these targets are not available in the same assay format [1]. Additionally, A 83-01 exhibits approximately 1.9-fold greater potency against ALK5 compared to RepSox (IC50 23 nM in ATP-binding assay) and 4.7-fold greater potency compared to Galunisertib (IC50 56 nM), based on cross-study comparable data [2].
| Evidence Dimension | ALK5-mediated transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | SB-431542: 94 nM |
| Quantified Difference | 7.8-fold more potent |
| Conditions | TGF-β-responsive luciferase reporter construct in mammalian cells (Mv1Lu cells transfected with constitutively active ALK5) |
Why This Matters
This 7.8-fold potency advantage enables lower working concentrations, reducing off-target effects and compound consumption costs in long-term cell culture experiments.
- [1] Tojo M, et al. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Sci. 2005;96(11):791-800. View Source
- [2] TargetMol. RepSox (ALK5 Inhibitor II) T6337 and Galunisertib (LY2157299) T2510 product pages. View Source
